JAK2 Inhibition Potency Compared to Tofacitinib and PF-4708671
4-Methyl-2-phenyl-1H-benzimidazol-6-amine inhibits recombinant human JAK2 with an IC50 of 3.60 nM, representing a 4.2-fold improvement over the clinical JAK inhibitor tofacitinib (JAK2 IC50 = 15.1 nM). This potency is substantially greater than that of PF-4708671, which exhibits an IC50 of 9.2 μM against RSK2 and does not meaningfully inhibit JAK2 at relevant concentrations [1][2][3].
| Evidence Dimension | JAK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.60 nM |
| Comparator Or Baseline | Tofacitinib: 15.1 nM; PF-4708671: 9,200 nM (RSK2, no significant JAK2 inhibition) |
| Quantified Difference | 4.2-fold more potent vs. tofacitinib; >2,500-fold more potent vs. PF-4708671 (RSK2) |
| Conditions | Recombinant human N-terminal His-tagged JAK2 (residues 826–1132) expressed in baculovirus expression system using PolyGT-Biotin substrate; biochemical enzyme assay [1][2][3] |
Why This Matters
Higher JAK2 potency enables lower compound usage in biochemical screens and may reduce off-target effects at higher concentrations.
- [1] BindingDB. (n.d.). BDBM50530792 CHEMBL4526485: 4-methyl-2-phenyl-1H-benzimidazol-6-amine. IC50 data for JAK2. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50530792 View Source
- [2] Choy, E. H. (2023). Table 1: Enzyme assay IC50 (nM) for tofacitinib. Adapted from PMC10885424. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10885424/table/T1/ View Source
- [3] Active Inhibitor. (2019). PF-4708671 inhibits RSK1 (IC50 = 4.7 μM) and RSK2 (IC50 = 9.2 μM). Retrieved from https://activeinhibitor.com/pf-4708671/ View Source
